9,11-methane-epoxy Prostaglandin F1alpha
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Overview
Description
9,11-methane-epoxy Prostaglandin F1alpha: is a synthetic analog of prostaglandins, which are lipid compounds derived from fatty acids. This compound is known for its stability and biological activity, particularly in inducing platelet aggregation and smooth muscle contraction .
Mechanism of Action
Target of Action
The primary target of 9,11-methane-epoxy Prostaglandin F1alpha is the platelets and aortic strips of rabbits . It produces a strong and dose-related aggregation of washed rabbit platelets and contraction of rabbit aortic strips .
Mode of Action
This compound interacts with its targets, causing aggregation of platelets and contraction of aortic strips in rabbits . The compound’s interaction with these targets results in changes that are dose-related .
Biochemical Pathways
It is known that prostaglandins like pgf1alpha are metabolites of dihomo-gamma-linolenic acid (dgla) via the cyclooxygenase (cox) pathway .
Pharmacokinetics
It is soluble in dmf, dmso, ethanol, and pbs (ph 72), which may influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the aggregation of platelets and contraction of aortic strips in rabbits . These effects are dose-related, indicating that the compound’s impact varies with the amount administered .
Action Environment
The solubility of the compound in various solvents suggests that its action and stability may be influenced by the solvent environment .
Biochemical Analysis
Biochemical Properties
9,11-methane-epoxy Prostaglandin F1alpha interacts with various enzymes and proteins in biochemical reactions. It has been shown to have a significant effect on platelet aggregation and aortic contraction in rabbits . The nature of these interactions is dose-related, indicating that the compound may bind to specific receptors or enzymes to exert its effects .
Cellular Effects
At the cellular level, this compound influences various processes. It has been shown to cause significant changes in cell function, including effects on cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression . It may inhibit or activate certain enzymes, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and may affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,11-methane-epoxy Prostaglandin F1alpha involves the formation of an epoxymethano bridge between the 9 and 11 positions of the prostaglandin molecule. The process typically includes the following steps:
Starting Material: The synthesis begins with a prostaglandin precursor.
Epoxidation: The double bond between the 9 and 11 positions is epoxidized using an oxidizing agent such as m-chloroperoxybenzoic acid.
Methano Bridge Formation: The epoxide is then reacted with a methylene donor under basic conditions to form the epoxymethano bridge
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9,11-methane-epoxy Prostaglandin F1alpha can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: The compound can be reduced at the epoxide ring to form diols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters and ethers
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides and alcohols are commonly used for esterification and etherification reactions
Major Products:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of esters and ethers
Scientific Research Applications
Chemistry:
- Used as a model compound for studying epoxide ring-opening reactions.
- Investigated for its reactivity and stability under various conditions .
Biology:
- Studied for its role in platelet aggregation and smooth muscle contraction.
- Used in research on prostaglandin receptors and signaling pathways .
Medicine:
- Potential therapeutic applications in cardiovascular diseases due to its effects on platelet aggregation.
- Investigated for its anti-inflammatory properties .
Industry:
- Used in the synthesis of other prostaglandin analogs.
- Employed in the development of pharmaceuticals targeting prostaglandin pathways .
Comparison with Similar Compounds
Prostaglandin F1alpha: Lacks the epoxymethano bridge, making it less stable.
9,11-Dideoxy-11alpha,9alpha-epoxymethanoprostaglandin F2alpha: Another epoxymethano analog with similar biological activities
Uniqueness:
- The presence of the epoxymethano bridge in 9,11-methane-epoxy Prostaglandin F1alpha enhances its stability and biological activity compared to other prostaglandin analogs.
- Its strong and dose-related effects on platelet aggregation and smooth muscle contraction make it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
72517-81-8 |
---|---|
Molecular Formula |
C21H36O4 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
7-[(1S,4R,5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]heptanoic acid |
InChI |
InChI=1S/C21H36O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h12-13,16-20,22H,2-11,14-15H2,1H3,(H,23,24)/b13-12+/t16-,17-,18-,19+,20-/m0/s1 |
InChI Key |
VGRVXLWYKKBTNM-XLGWHITOSA-N |
SMILES |
CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)CO2)O |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H]2C[C@H]([C@@H]1CCCCCCC(=O)O)CO2)O |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)CO2)O |
Synonyms |
11,9-epoxymethano-PGH1 11,9-epoxymethanoprostaglandin H1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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